molecular formula C11H8F3NO2 B1525415 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid CAS No. 1257092-36-6

1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1525415
CAS No.: 1257092-36-6
M. Wt: 243.18 g/mol
InChI Key: BJHNBAXVLXMLIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid”, there are methods for synthesizing similar compounds. For instance, a high-yielding and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . These compounds are key intermediates for important building blocks relevant to medicinal and agrochemistry .

Scientific Research Applications

Synthesis of Novel Compounds

The compound is utilized as a precursor in the synthesis of novel indole-benzimidazole derivatives, showcasing its value in creating complex molecules for further chemical investigation. This application is demonstrated through the preparation of 2-methylindole-3-acetic acid and its derivatives, highlighting the compound's role in generating new chemical entities with potential biological activities (Xin-ying Wang et al., 2016).

Building Blocks for Biologically Active Molecules

Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, including those derived from 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid, are critical in synthesizing biologically active molecules. This underscores the compound's importance in medicinal chemistry for developing new therapeutics (S. Leconte & R. Ruzziconi, 2002).

Chemical Transformations and Reactions

The compound participates in various chemical transformations, including [4 + 3]-annulation, demonstrating its versatility in organic synthesis. These reactions not only expand the chemical space of indole derivatives but also reveal the compound's potential in synthesizing complex molecular architectures (K. Selvaraj et al., 2019).

Spectroscopic and Computational Studies

Methyl 5-methoxy-1H-indole-2-carboxylate, related to the compound , has been characterized through comprehensive spectroscopic and computational studies. These investigations highlight its potential as a precursor to biologically active molecules and provide insight into its electronic, vibrational, and reactivity properties (M. S. Almutairi et al., 2017).

Synthesis of Conformationally Constrained Derivatives

The compound serves as a starting material in synthesizing conformationally constrained tryptophan derivatives. These derivatives are essential for peptide and peptoid conformation elucidation studies, indicating the compound's utility in bioorganic and peptide chemistry (D. Horwell et al., 1994).

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-15-8-3-2-7(11(12,13)14)4-6(8)5-9(15)10(16)17/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHNBAXVLXMLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257092-36-6
Record name 1-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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